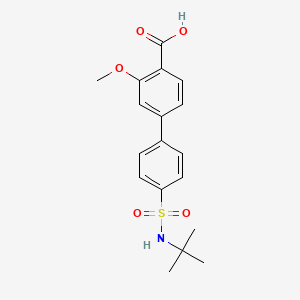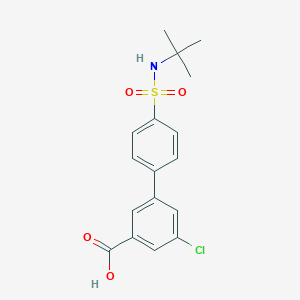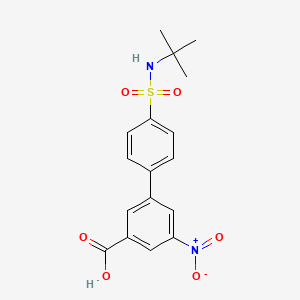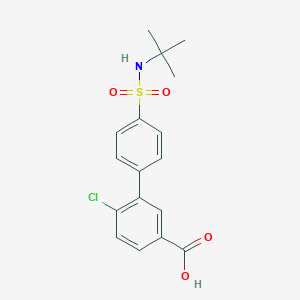
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, or 4-t-Butylsulfamoylphenyl-2-nitrobenzoic acid (4-t-BSNPA), is a synthetic organic compound commonly used in scientific research. It is an aromatic compound with a molecular formula of C14H18N2O4S and a molecular weight of 310.36 g/mol. 4-t-BSNPA is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. It is typically sold as a 95% pure powder.
Mecanismo De Acción
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme nitroreductase, which is involved in the metabolism of certain drugs. The compound binds to the active site of the enzyme, blocking its ability to catalyze the reaction. This inhibition leads to reduced metabolism of the drug, resulting in increased concentrations of the drug in the body.
Biochemical and Physiological Effects
The inhibition of nitroreductase by 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been shown to lead to increased concentrations of certain drugs in the body. These increased concentrations can lead to a variety of physiological effects, depending on the drug. For example, increased concentrations of certain drugs can lead to increased alertness, decreased appetite, and increased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. Additionally, it is stable and can be stored for extended periods of time. However, there are some limitations to using 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments. It is not soluble in water, and it is not very soluble in certain organic solvents such as ethanol.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95%. These include further research into its mechanism of action, its ability to inhibit nitroreductase, and its potential applications as a fluorescent probe and as a substrate for other enzymes. Additionally, further research into its use as a catalyst in organic reactions and its ability to form coordination complexes is warranted. Finally, research into its potential toxicity and its ability to interact with other drugs is also needed.
Métodos De Síntesis
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% is synthesized using a two-step process. The first step is the conversion of 4-t-butylsulfamoylbenzoic acid to the corresponding nitrobenzoic acid derivative. This is done by reacting the acid with nitric acid and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The second step of the synthesis involves the reduction of the nitrobenzoic acid derivative to 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe for the detection of metal ions and as a substrate for the enzyme nitroreductase.
Propiedades
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(10-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSCBWAPQQGSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














